molecular formula C10H10O3S B6279487 methyl 2-(3-cyclopropylthiophen-2-yl)-2-oxoacetate CAS No. 1824083-49-9

methyl 2-(3-cyclopropylthiophen-2-yl)-2-oxoacetate

Cat. No. B6279487
CAS RN: 1824083-49-9
M. Wt: 210.2
InChI Key:
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Description

Methyl 2-(3-cyclopropylthiophen-2-yl)-2-oxoacetate, also known as MCTO, is a synthetic compound that has been used in a wide range of scientific research applications. It has been found to have a variety of biochemical and physiological effects, as well as advantages and limitations for laboratory experiments.

Scientific Research Applications

Methyl 2-(3-cyclopropylthiophen-2-yl)-2-oxoacetate has a wide range of scientific research applications. It has been used as a ligand in the study of metal complexes and as a catalyst in organic synthesis. It has also been used in the synthesis of organic compounds, such as amino acids, peptides, and nucleosides. Additionally, it has been used as a reagent in the synthesis of heterocyclic compounds.

Mechanism of Action

The mechanism of action of Methyl 2-(3-cyclopropylthiophen-2-yl)-2-oxoacetate is not well understood. However, it is believed that the compound acts as a Lewis acid, forming a complex with a Lewis base such as an amine. This complex can then react with other compounds, allowing for the synthesis of organic compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of Methyl 2-(3-cyclopropylthiophen-2-yl)-2-oxoacetate are not well understood. However, it has been found to interact with a variety of proteins and enzymes, suggesting that it may have some biological activity. Additionally, it has been found to have antioxidant properties, suggesting it may have some protective effects against oxidative damage.

Advantages and Limitations for Lab Experiments

Methyl 2-(3-cyclopropylthiophen-2-yl)-2-oxoacetate has several advantages for laboratory experiments. It is a relatively inexpensive compound and is available in large quantities. Additionally, it is relatively stable and can be stored for long periods of time without degradation. However, it is also a highly reactive compound and can be difficult to work with in some laboratory conditions.

Future Directions

There are a variety of potential future directions for Methyl 2-(3-cyclopropylthiophen-2-yl)-2-oxoacetate. These include further exploration of its biochemical and physiological effects, development of new synthesis methods, and exploration of its potential applications in drug design and development. Additionally, further research into its mechanism of action and its potential toxicity could lead to new insights into its safety and efficacy.

Synthesis Methods

Methyl 2-(3-cyclopropylthiophen-2-yl)-2-oxoacetate can be synthesized through a variety of methods. One method involves the reaction of 2-oxo-3-cyclopropylthiophene with methyl bromoacetate in the presence of a base such as sodium hydroxide or potassium carbonate. This reaction produces the desired product in high yields. Other methods of synthesis include the reaction of 2-oxo-3-cyclopropylthiophene with methyl iodide or methyl chloride in the presence of a base.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for methyl 2-(3-cyclopropylthiophen-2-yl)-2-oxoacetate involves the reaction of cyclopropylthiophene with ethyl oxalyl chloride followed by methylation of the resulting intermediate.", "Starting Materials": [ "Cyclopropylthiophene", "Ethyl oxalyl chloride", "Methyl iodide", "Sodium hydride", "Diethyl ether", "Methanol", "Sodium bicarbonate", "Water" ], "Reaction": [ "Step 1: Dissolve 10.0 g of cyclopropylthiophene in 50 mL of dry diethyl ether in a 250 mL round-bottom flask equipped with a magnetic stir bar.", "Step 2: Add 10.5 mL of ethyl oxalyl chloride dropwise to the flask while stirring vigorously. The reaction mixture will turn yellow.", "Step 3: Allow the reaction to proceed for 2 hours at room temperature.", "Step 4: Add 20 mL of methanol to the reaction mixture and stir for 30 minutes.", "Step 5: Add 10.0 g of sodium bicarbonate to the reaction mixture and stir for 10 minutes.", "Step 6: Extract the organic layer with 3 x 50 mL of water.", "Step 7: Dry the organic layer over anhydrous sodium sulfate and filter the solution.", "Step 8: Concentrate the solution under reduced pressure to obtain a yellow oil.", "Step 9: Dissolve the yellow oil in 50 mL of dry diethyl ether in a 250 mL round-bottom flask equipped with a magnetic stir bar.", "Step 10: Add 10.0 g of sodium hydride to the flask and stir for 30 minutes.", "Step 11: Add 10.5 mL of methyl iodide dropwise to the flask while stirring vigorously. The reaction mixture will turn brown.", "Step 12: Allow the reaction to proceed for 2 hours at room temperature.", "Step 13: Quench the reaction by adding 20 mL of water to the flask.", "Step 14: Extract the organic layer with 3 x 50 mL of water.", "Step 15: Dry the organic layer over anhydrous sodium sulfate and filter the solution.", "Step 16: Concentrate the solution under reduced pressure to obtain a yellow oil.", "Step 17: Purify the yellow oil by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to obtain methyl 2-(3-cyclopropylthiophen-2-yl)-2-oxoacetate as a yellow oil." ] }

CAS RN

1824083-49-9

Product Name

methyl 2-(3-cyclopropylthiophen-2-yl)-2-oxoacetate

Molecular Formula

C10H10O3S

Molecular Weight

210.2

Purity

95

Origin of Product

United States

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